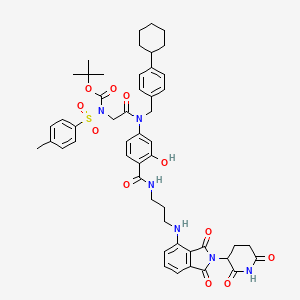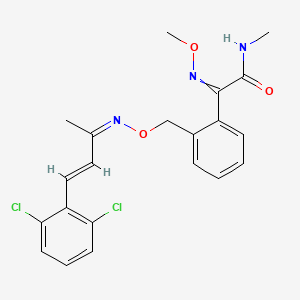
Fenaminstrobin (E/Z Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenaminstrobin (E/Z Mixture) is a broad-spectrum fungicide belonging to the strobilurin class of chemicals. It is characterized by its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The compound is a mixture of E and Z isomers, which contribute to its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The key steps include:
Condensation Reaction: The carboxy group of (2E)-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid is condensed with the amino group of methylamine.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the formation of the desired E/Z isomer mixture.
Industrial Production Methods: Industrial production of fenaminstrobin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to obtain the E/Z mixture in the desired ratio.
Chemical Reactions Analysis
Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert fenaminstrobin into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of fenaminstrobin with altered chemical and biological properties .
Scientific Research Applications
Fenaminstrobin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying strobilurin fungicides and their chemical properties.
Biology: Investigated for its effects on fungal growth and mitochondrial respiration.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Mechanism of Action
Fenaminstrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, a key component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and ultimately causing fungal cell death . The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
Comparison with Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Pyraclostrobin: Known for its broad-spectrum activity and used in various agricultural applications.
Trifloxystrobin: Exhibits high efficacy against a wide range of fungal pathogens.
Uniqueness of Fenaminstrobin: Fenaminstrobin is unique due to its specific E/Z isomer mixture, which contributes to its overall efficacy and stability. The presence of both isomers allows for a broader spectrum of activity and improved performance under different environmental conditions .
Properties
Molecular Formula |
C21H21Cl2N3O3 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[2-[[(Z)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20? |
InChI Key |
RBWGTZRSEOIHFD-SNAYXRGLSA-N |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1C(=NOC)C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


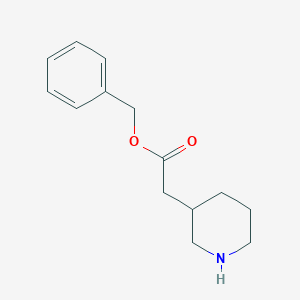


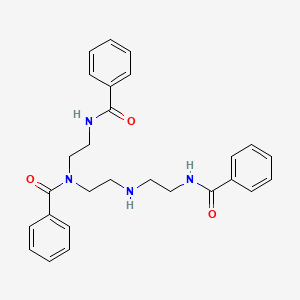
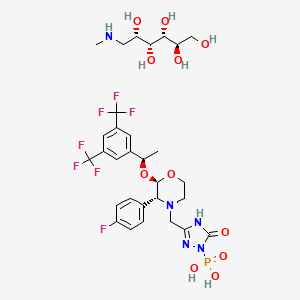
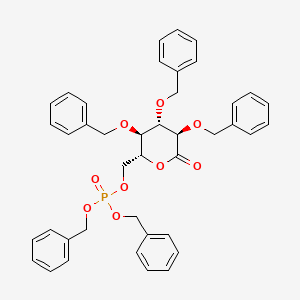
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
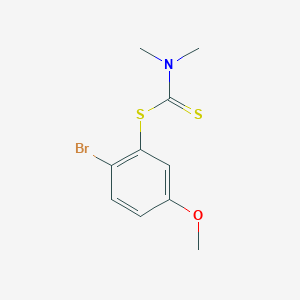
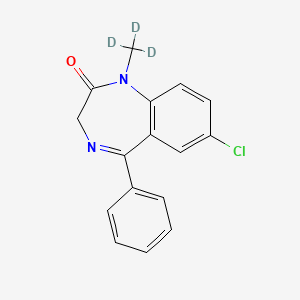
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)

